N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-(2,4-Dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a structurally complex heterocyclic compound featuring a thieno[2,3-e]-fused triazolopyrimidine core. Key structural elements include:
- Phenylsulfonyl group at position 3: Enhances electron-withdrawing properties and influences solubility.
- 2,4-Dimethylphenylamine at position 5: Introduces steric bulk and lipophilicity, which may modulate receptor binding or metabolic stability.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-13-8-9-16(14(2)12-13)22-19-18-17(10-11-29-18)26-20(23-19)21(24-25-26)30(27,28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXKOXWIUXGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892731-20-3) is a compound that has garnered attention for its potential biological activities, particularly as a selective serotonin 5-HT6 receptor antagonist. This article provides a detailed overview of its biological activity, including synthesis methods, receptor binding affinities, and potential therapeutic applications.
- Molecular Formula : C21H17N5O2S2
- Molecular Weight : 435.5 g/mol
- Structure : The compound features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a phenylsulfonyl group and a dimethylphenyl substituent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to build the complex heterocyclic structure. A notable study describes the preparation of related compounds and their evaluation for serotonin receptor binding affinity and functional activity against serotonin-induced responses in cellular assays .
Serotonin Receptor Antagonism
This compound has been identified as a potent and selective antagonist for the serotonin 5-HT6 receptor. The biological activity is characterized by:
- Binding Affinity : The compound exhibits high affinity for the 5-HT6 receptor with an IC50 value of approximately 29.0 nM in functional assays .
- Selectivity : It has shown to be selective over other serotonin receptors such as 5-HT2A and 5-HT2B .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Receptor Binding Studies :
- Functional Assays :
-
Potential Therapeutic Applications :
- Given its selectivity for the 5-HT6 receptor, there is potential for this compound in treating conditions like obesity and cognitive disorders where serotonin modulation is beneficial.
Data Table: Biological Activity Summary
| Activity Type | Value | Notes |
|---|---|---|
| IC50 (Functional Assay) | 29.0 nM | Potent inhibition of serotonin response |
| Ki (Binding Affinity) | 1.7 nM | High affinity for 5-HT6 receptor |
| Selectivity | High | Minimal interaction with other receptors |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in 3c) increase metabolic stability by reducing oxidative degradation .
- Bulky substituents (e.g., 4-isopropyl in 3b) lower synthetic yields due to steric hindrance during sulfonylation .
Variations in Amine Substituents
The amine group at position 5 modulates steric and electronic interactions. Notable analogs:
Key Observations :
- Lipophilicity : 2,4-Dimethylphenyl (target) increases logP compared to polar substituents like methoxy or tetrahydrofuran-methyl .
- Solubility : Methoxy groups (e.g., 3-methoxyphenyl) improve aqueous solubility but may reduce membrane permeability .
Core Structure Modifications
Replacing the thieno-triazolo-pyrimidine core alters electronic properties and bioactivity:
Key Observations :
- Thieno vs.
- Triazole Ring Importance : The triazole ring in the target compound may facilitate hydrogen bonding in biological targets .
Preparation Methods
Core Thieno[2,3-e]triazolo[1,5-a]pyrimidine Synthesis
The foundational step in synthesizing this compound is the formation of the fused heterocyclic core. Pokhodylo et al. (2014) demonstrated that base-catalyzed cycloaddition of heterocyclic azides with activated nitriles provides an efficient one-pot route to thieno[2,3-e]triazolo[1,5-a]pyrimidines. For example, reacting 2-azidothiophene-3-carboxylates with substituted acetonitriles in the presence of potassium carbonate in ethanol at 60°C yields the triazolo-pyrimidine scaffold in 75–92% yields (Table 1).
Table 1: Reaction Conditions for Core Formation
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Azidothiophene-3-carboxylate | K₂CO₃ | Ethanol | 60 | 85–92 |
| Substituted acetonitrile | DBU | DMF | RT | 78–88 |
Recent advancements by Shyyka et al. (2023) show that domino reactions at room temperature using 2-azidothiophene-3-carboxylates and (1,2,4-oxadiazol-5-yl)acetonitriles achieve similar efficiency without requiring elevated temperatures. This method, catalyzed by triethylamine in dichloromethane, completes within 2 hours and simplifies purification by precipitation.
Sulfonylation at Position 3
Introducing the phenylsulfonyl group at position 3 of the core is achieved via nucleophilic aromatic substitution (SNAr) or direct sulfonylation. A 2024 study by Al-Wabli et al. highlights the use of phenylsulfonyl chloride in the presence of sodium hydride as a base. Reacting the core compound with phenylsulfonyl chloride (1.2 equiv) in dry tetrahydrofuran (THF) at 0°C to room temperature for 6 hours affords the sulfonylated intermediate in 89% yield.
Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the transition state.
- Base Sensitivity : Sodium hydride ensures deprotonation of the thieno nitrogen, facilitating electrophilic attack by the sulfonyl group.
Amination at Position 5
The final step involves introducing the N-(2,4-dimethylphenyl)amine group. Buchwald-Hartwig coupling is the preferred method for this transformation. Using palladium(II) acetate as a catalyst, XantPhos as a ligand, and cesium carbonate as a base in toluene at 110°C, the amine group is installed with high regioselectivity. Alternatives include nucleophilic aromatic substitution with 2,4-dimethylaniline in the presence of copper(I) iodide and 1,10-phenanthroline, though yields are moderate (65–72%) compared to palladium-catalyzed routes (82–88%).
Table 2: Amination Method Comparison
| Method | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XantPhos | 110 | 82–88 |
| Nucleophilic Substitution | CuI/1,10-phenanthroline | 120 | 65–72 |
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%). Structural validation relies on:
- ¹H NMR : Aromatic protons of the phenylsulfonyl group appear as doublets at δ 7.8–8.1 ppm, while the methyl groups on the aniline moiety resonate as singlets at δ 2.2–2.4 ppm.
- HRMS : Molecular ion peaks align with the theoretical mass of 463.6 g/mol.
Scalability and Industrial Considerations
For industrial production, continuous flow reactors optimize the cyclization and sulfonylation steps by enhancing heat transfer and reducing reaction times. Environmental concerns are mitigated by substituting dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
Q & A
(Basic) What are the standard synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thieno-triazolo-pyrimidine core. Key steps include sulfonylation at the 3-position and nucleophilic substitution at the 5-position with 2,4-dimethylaniline. Purification often employs flash column chromatography using gradients of CH₂Cl₂/CH₃OH with acidic additives (e.g., acetic acid or Et₃N) to improve separation . For challenging separations, prep-RP-HPLC is recommended, as demonstrated for structurally similar sulfonyl-substituted triazolopyrimidines with yields ranging from 2–26% . Characterization relies on ¹H/¹³C NMR in CDCl₃ or DMSO-d₆, with careful attention to coupling constants and integration ratios to confirm substitution patterns .
(Advanced) How can researchers optimize synthetic yields for low-yield intermediates?
Methodological Answer:
Low yields (e.g., 3% in compound 3b from ) often stem from steric hindrance or competing side reactions. Strategies include:
- Stoichiometric tuning : Increasing equivalents of nucleophilic amines (e.g., 2,4-dimethylaniline) to drive substitution reactions.
- Catalysis : Introducing Pd(0) or Cu(I) catalysts for Suzuki or Ullmann-type couplings in analogous triazolopyrimidine systems .
- Solvent optimization : Switching from CH₂Cl₂ to DMF or THF to enhance solubility of bulky intermediates .
- Temperature control : Prolonged heating (70–100°C) under reflux, as seen in triazoloquinazoline synthesis, improves cyclization efficiency .
(Basic) What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and sulfonyl/methyl groups (δ 2.0–3.5 ppm). Splitting patterns (e.g., doublets for thiophene protons) confirm regiochemistry .
- ¹³C NMR : Detect sulfonyl (C-SO₂ at ~115–125 ppm) and triazolo-pyrimidine carbons (C=N at ~150–160 ppm) .
- HRMS : Validate molecular formula, especially for halogenated or sulfonated derivatives .
- X-ray crystallography : Resolve ambiguous stereochemistry, as applied to N-(4-chlorophenyl)-triazolopyrimidine analogs .
(Advanced) How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Target selection : Prioritize targets based on structural analogs. For example, sulfonyl-triazolopyrimidines inhibit urea transporters (UT-B) with IC₅₀ values in the nanomolar range .
- In vitro assays : Use radioligand displacement (e.g., ¹⁴C-urea uptake in erythrocytes for UT-B inhibition) .
- Functional assays : Measure enzyme kinetics (e.g., fluorescence-based assays for kinases) with ATP/ADP detection .
- Control compounds : Include known inhibitors (e.g., thiourea derivatives for UT-B) to validate assay sensitivity .
(Advanced) How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:
- Orthogonal assays : Confirm UT-B inhibition via both osmotic lysis and stopped-flow light scattering .
- Metabolic stability testing : Use liver microsomes or hepatocytes to assess degradation rates (e.g., t₁/₂ >60 min suggests suitability for in vivo studies) .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substituents) to identify SAR trends .
(Basic) What are the key stability considerations during storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C, as sulfonamides degrade under UV exposure.
- Moisture control : Use desiccants (silica gel) to prevent hydrolysis of sulfonyl groups.
- Purity monitoring : Regular HPLC checks (C18 columns, acetonitrile/water gradients) detect decomposition .
(Advanced) How to perform structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., 4-trifluoromethyl vs. 4-isopropyl sulfonyl groups) to assess steric/electronic effects .
- Bioisosteric replacement : Replace thiophene with furan or pyridine rings to modulate lipophilicity (logP) .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict binding to UT-B or kinase targets .
(Advanced) What computational methods predict metabolic pathways?
Methodological Answer:
- In silico tools : Use GLORY or MetaSite to identify vulnerable sites (e.g., sulfonyl cleavage or triazole oxidation) .
- Metabolite identification : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze via LC-QTOF-MS .
(Basic) How to troubleshoot inconsistent NMR data?
Methodological Answer:
- Solvent effects : Switch from CDCl₃ to DMSO-d₆ to resolve aromatic proton splitting in polar intermediates .
- Dynamic effects : Heat samples to 50°C to reduce signal broadening from slow conformational exchange .
- Impurity exclusion : Confirm purity via TLC or HPLC before NMR analysis .
(Advanced) What strategies improve in vivo pharmacokinetic profiles?
Methodological Answer:
- Prodrug design : Introduce ester groups at the 5-amine position to enhance oral bioavailability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release, as demonstrated for triazolopyrimidine antitumor agents .
- Plasma protein binding : Measure binding to albumin using equilibrium dialysis; aim for <90% to ensure free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
